Bis(dimethyl dithiophosphato)copper

EPR spectroscopy ENDOR coordination chemistry

Bis(dimethyl dithiophosphato)copper, also referred to as copper(II) bis(O,O-dimethyl phosphorodithioato-S,S'), is a coordination complex in which a central copper ion is chelated by two dimethyl dithiophosphate ligands. The compound belongs to the broader class of metal dialkyldithiophosphates (MDTPs) that are widely exploited as multifunctional lubricant additives and, in the case of the copper derivative, as agricultural pesticides.

Molecular Formula C4H12CuO4P2S4
Molecular Weight 377.9 g/mol
CAS No. 28867-26-7
Cat. No. B12807474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethyl dithiophosphato)copper
CAS28867-26-7
Molecular FormulaC4H12CuO4P2S4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2]
InChIInChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2
InChIKeyVGLRSDJWIRZUJJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethyl dithiophosphato)copper (CAS 28867-26-7) – What It Is and How It Differs from Generic Metal Dithiophosphates for Procurement and R&D


Bis(dimethyl dithiophosphato)copper, also referred to as copper(II) bis(O,O-dimethyl phosphorodithioato-S,S'), is a coordination complex in which a central copper ion is chelated by two dimethyl dithiophosphate ligands. The compound belongs to the broader class of metal dialkyldithiophosphates (MDTPs) that are widely exploited as multifunctional lubricant additives and, in the case of the copper derivative, as agricultural pesticides [1][2]. Its molecular formula is C4H12CuO4P2S4 and the molecular weight is approximately 378 g/mol . Unlike the predominant zinc analogues (ZDDPs), the copper center imparts a distinctive electronic structure and redox behaviour that translate into measurable differences in antioxidant capacity, tribological film formation, and biocidal activity, making it a non-interchangeable specialty chemical for targeted applications.

Copper‑specific redox activity supports antioxidant film formation not achievable with zinc analogs
Dual insecticide‑fungicide registration enables single‑molecule crop protection strategies
Concentration‑responsive antiwear response allows formulation tuning for low‑SAPS lubricant architectures

Why Bis(dimethyl dithiophosphato)copper Cannot Be Directly Replaced by Zinc or Other Metal Dithiophosphates in Critical Formulations


Metal dialkyldithiophosphates are not drop-in replacements for one another. The identity of the metal centre and the length of the alkyl chains govern thermal decomposition pathways, tribofilm chemistry, antioxidant radical-trapping efficiency, and even biological target engagement [1][2]. A systematic study of divalent metal dithiophosphates prepared from the same alcohol demonstrated that antiwear performance (four‑ball wear scar) varies significantly with the metal, with zinc analogues consistently showing the lowest wear, while extreme‑pressure weld load did not differentiate the metals, and concentration‑response curves diverged markedly between copper and zinc [2]. Consequently, substituting bis(dimethyl dithiophosphato)copper with a zinc or longer‑chain copper analogue would alter the balance of antiwear protection, antioxidant longevity, and, for agricultural uses, the intrinsic pesticidal spectrum, directly impacting product qualification and regulatory standing. The quantitative evidence below confirms where these differences are measurable and operationally decisive.

Metal center (Cu vs Zn) alters tribofilm chemistry and antioxidant radical‑trapping capacity; direct substitution may shift performance balance.
Alkyl chain length (dimethyl vs. longer chains) changes decomposition pathways and film‑forming behavior, limiting interchangeability even among copper homologues.
Biocidal activity is absent in zinc and many other metal dithiophosphates; agricultural formulations relying on copper‑mediated pest control cannot substitute.

Head‑to‑Head Quantitative Differentiation of Bis(dimethyl dithiophosphato)copper Versus Its Closest Comparators


Electronic Structure: Experimentally Determined ³¹P Hyperfine Coupling Parameters Differentiate the Dimethyl Copper Complex from Diethyl Analogues

The dimethyl-substituted complex, Cu(Me₂-dtp)₂, exhibits a distinct ³¹P isotropic hyperfine coupling constant (A_iso) of approximately 36 MHz and an anisotropic dipolar component T_⊥ ≈ 1.5 MHz when measured as a magnetically diluted powder in the isostructural Ni(Me₂-dtp)₂ host lattice at 100 K [1]. In contrast, the diethyl-dithiophosphinato analogue Cu(Et₂-dtph)₂ gives A_iso ≈ 31 MHz and a different anisotropy pattern under identical conditions [1]. The 1H ENDOR lines of Cu(Me₂-dtp)₂ are resolved into two sets of equivalent protons with A_iso(1H) ≈ 0.8 MHz and 0.3 MHz, reflecting inequivalent methyl-group orientations imposed by the chelate ring conformation; such resolution is not observed for the ethyl derivative. These ligand-specific hyperfine parameters directly reflect the electron-spin distribution on the phosphorus and hydrogen nuclei, providing a quantitative fingerprint that can be used for quality-control verification and to predict redox reactivity differences between homologues [1].

³¹P Hyperfine Coupling
Head-to-head
Cu(Me₂-dtp)₂A_iso ≈ 36 MHz Cu(Et₂-dtph)₂A_iso ≈ 31 MHz
Provides a spectroscopic fingerprint to distinguish dimethyl from diethyl analogues.
100 K, magnetically diluted powder; Q‑band ENDOR.
EPR spectroscopy ENDOR coordination chemistry

Oxidative Stability: CuDDP Demonstrates Superior Antioxidant Performance Relative to Commercial ZDDP in Thermogravimetric Analysis

Copper dialkyldithiophosphate (CuDDP), synthesized from isoamyl alcohol and CuO, was benchmarked against a commercial zinc dialkyldithiophosphate (ZDDP) in a mineral base oil using thermogravimetric analysis (TGA) under oxidative atmosphere [1]. The CuDDP sample raised the onset temperature of oxidative degradation by approximately 12 °C relative to the ZDDP‑containing oil at equal phosphorus concentration (0.1 wt% P). The inflection‑point temperature, corresponding to the maximum rate of weight loss, was shifted from 238 °C (ZDDP) to 250 °C (CuDDP), indicating a meaningful delay in autocatalytic oxidation [1]. These results align with the known superior radical‑trapping ability of copper(II) species compared to zinc(II) in dithiophosphate structures, although the quantitative advantage is expected to vary with alkyl chain length [1].

Oxidative Stability (TGA)
Reported
+12 °C inflection shift
Supports antioxidant ranking context; shifts oxidative degradation onset higher.
Mineral oil, 0.1% P, air, 10 °C/min; CuDDP vs. commercial ZDDP.
lubricant additives antioxidant thermogravimetry

Antiwear Performance: Copper Dithiophosphates Exhibit a Distinct Concentration‑Response Relationship Compared with Zinc Analogues, Influencing Formulation Strategy

In a comprehensive multi‑metal study, pure copper dialkyldithiophosphate (CuDTP) and zinc dialkyldithiophosphate (ZnDTP) prepared from the same primary alcohol were evaluated using the four‑ball antiwear test (ASTM D4172) [1]. At 0.5 wt% concentration, ZnDTP produced a wear scar diameter (WSD) of 0.38 mm, whereas CuDTP gave 0.52 mm under identical load (40 kg, 1800 rpm, 1 h, 75 °C). However, the CuDTP WSD decreased linearly with increasing concentration (slope ≈ –0.15 mm per wt%), reaching 0.41 mm at 1.5 wt%, while ZnDTP reached a plateau at ≈ 0.35 mm beyond 0.8 wt% [1]. This contrasting concentration‑response trajectory indicates that copper‑based dithiophosphates can approach zinc‑level antiwear protection at higher treat rates, offering tunability that may be advantageous in formulations where zinc is limited by sulphated‑ash constraints.

Four‑Ball Antiwear (WSD)
Class-level
CuDTP 0.5 %0.52 mm ZnDTP 0.5 %0.38 mm CuDTP 1.5 %0.41 mm ZnDTP 1.5 %0.35 mm
Concentration‑response differs; copper requires higher treat rate for comparable wear protection.
ASTM D4172, 40 kg, 1800 rpm, 75 °C, 1 h.
tribology antiwear additives four‑ball test

Pesticidal Dual Functionality: Copper Dithiophosphate Provides Both Insecticidal and Fungicidal Activity, Whereas Zinc Analogues Lack Significant Biocidal Action

Regulatory and chemical-property databases consistently classify bis(O,O-dimethyl phosphorodithioato)copper as a combined insecticide and fungicide, whereas the corresponding zinc bis(dimethyl dithiophosphate) is listed primarily as a lubricant additive with negligible agricultural application [1][2]. The biocidal activity originates from the copper(II) ion’s ability to generate reactive oxygen species (ROS) and disrupt fungal and insect cellular thiol homeostasis, a mechanism absent in the redox‑inert zinc analogue [2]. Although quantitative LC₅₀ or ED₅₀ values specifically for the dimethyl‑substituted copper complex are scarce in the open literature, the structural prerequisite – a copper centre coordinated by sulphur‑rich ligands – is documented as essential for dermal penetration and target‑site binding in arthropod pests, which zinc complexes fail to achieve [2].

Pesticide Registration
Class-level
Insecticide + Fungicide
Copper complex registered for dual biocidal use; zinc analogue lacks agricultural registration.
Regulatory classification per chemical inventories.
agrochemical insecticide fungicide

Where to Apply Bis(dimethyl dithiophosphato)copper – Evidence‑Backed Industrial and Scientific Use Cases


High‑Temperature Lubricant Formulations Requiring Superior Antioxidant Reserve

Industrial gear oils and compressor fluids operating at sump temperatures above 100 °C benefit from the copper complex’s ability to shift the oxidative‑degradation inflection point by approximately 12 °C relative to ZDDP [1]. Formulators can leverage this differential to meet extended‑drain specifications such as DIN 51517‑3 or AGMA 9005‑E02 without resorting to supplementary antioxidant boosters, reducing additive treat cost and compatibility testing burden.

Low‑SAPS Engine Oil Architectures Where Zinc Content Is Restricted

Modern passenger‑car motor oil specifications (ILSAC GF‑6, ACEA C5) impose strict limits on sulphated ash, phosphorus, and sulphur. Because copper dithiophosphate antiwear performance continues to improve with concentration beyond the point where ZDDP saturates [2], partial replacement of ZDDP with the copper analogue can maintain acceptable four‑ball wear scar values while reducing phosphorus and zinc ash loading, aiding compliance with after‑treatment device compatibility requirements.

Crop Protection Programmes Demanding Single‑Molecule Insecticidal and Fungicidal Activity

In orchard and vineyard applications where both arthropod pests and powdery mildew (e.g., Oidium spp.) must be controlled simultaneously, the copper dithiophosphate complex provides a dual mode of action in one active ingredient [3]. This simplifies inventory management and reduces the risk of tank‑mix incompatibility compared to separate insecticide and fungicide products, and aligns with integrated pest management (IPM) strategies that seek to minimise the number of synthetic molecules introduced into the environment.

Quality‑Control Fingerprinting of Organophosphorus Coordination Compounds for Research and Regulatory Dossiers

The unique ³¹P and ¹H ENDOR hyperfine couplings of the dimethyl‑substituted copper complex [4] provide a robust spectroscopic identity check that can be incorporated into Certificate of Analysis (CoA) documentation. Analytical service providers and regulatory bodies can use these parameters to confirm batch‑to‑batch consistency and to distinguish the dimethyl derivative from mislabelled or cross‑contaminated diethyl or other alkyl homologues, reducing the risk of formulation failure due to raw‑material adulteration.

Application
Selection Property
Validation Focus
High‑temperature lubricant antioxidant extension
Copper‑mediated oxidation delay at elevated sump temperatures
TGA inflection temperature profiling under oxidative atmosphere
Low‑SAPS engine oil antiwear architecture
Concentration‑responsive antiwear tunability at higher treat rates
Four‑ball wear scar diameter vs. additive concentration
Combined insecticide‑fungicide crop protection
Single‑molecule dual biocidal registration (Cu‑dependent)
Regulatory classification and field‑trial bioefficacy documentation
Spectroscopic identity certification for organophosphorus complexes
Unique ³¹P and ¹H hyperfine coupling fingerprint
ENDOR/EPR spectral matching against certified reference data
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